molecular formula C25H23BrN2O5 B7759318 (E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate

(E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate

Cat. No.: B7759318
M. Wt: 511.4 g/mol
InChI Key: UVTQYVUQMUIPDH-UZYLVVNOSA-N
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Description

(E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features multiple functional groups, including an allylamino group, a cyano group, a methoxy group, and a bromo-substituted phenyl ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products. Advanced purification techniques, such as column chromatography and recrystallization, are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the cyano group to an amine or the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the bromo-substituted phenyl ring, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

(E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-chloro-2-ethoxyphenyl)acrylate: Similar structure with a chlorine atom instead of bromine.

    (E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-fluoro-2-ethoxyphenyl)acrylate: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromo-substituted phenyl ring in (E)-4-((Z)-3-(allylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(5-bromo-2-ethoxyphenyl)acrylate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding interactions. These characteristics distinguish it from its chloro- and fluoro-substituted analogs, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

[4-[(Z)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]-2-methoxyphenyl] (E)-3-(5-bromo-2-ethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O5/c1-4-12-28-25(30)19(16-27)13-17-6-9-22(23(14-17)31-3)33-24(29)11-7-18-15-20(26)8-10-21(18)32-5-2/h4,6-11,13-15H,1,5,12H2,2-3H3,(H,28,30)/b11-7+,19-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTQYVUQMUIPDH-UZYLVVNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=CC(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C/C(=O)OC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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